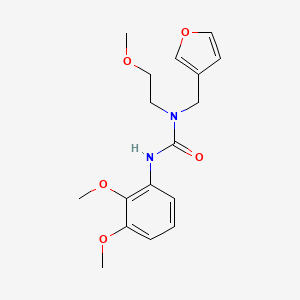

3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a complex structure with multiple functional groups, including methoxy groups, a furan ring, and a urea moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves the following steps:

Formation of the furan-3-ylmethyl intermediate: This can be achieved through the reaction of furfural with an appropriate reducing agent.

Introduction of the 2,3-dimethoxyphenyl group: This step involves the reaction of the furan-3-ylmethyl intermediate with a 2,3-dimethoxyphenyl halide under basic conditions.

Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The furan ring and methoxy groups are primary sites for oxidation:

Reduction Reactions

The urea carbonyl and aromatic systems participate in reduction:

*Hypothetical pathway based on analogous urea derivatives.

Substitution Reactions

The urea group and furan ring undergo nucleophilic/electrophilic substitutions:

Acid/Base-Mediated Reactions

Protonation and hydrolysis pathways dominate under acidic/basic conditions:

Thermal and Catalytic Reactions

Decomposition and coupling reactions occur under high-energy conditions:

Cyclization and Rearrangements

Intramolecular reactions form heterocyclic systems:

Key Mechanistic Insights:

-

Urea Group Reactivity : The carbonyl acts as an electrophilic site for nucleophilic attack (e.g., amines, alcohols), while the NH groups participate in hydrogen bonding or acid-base equilibria .

-

Furan Ring Stability : Susceptible to electrophilic substitution at the 2-position but prone to ring opening under strong oxidants .

-

Methoxy Group Effects : Electron-donating methoxy groups enhance aromatic electrophilic substitution but hinder radical-based reactions .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea exhibit significant anticancer properties. For instance, studies have shown that derivatives of urea can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Testing against Gram-positive and Gram-negative bacteria revealed that certain structural modifications enhance its efficacy, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects attributed to the furan moiety in the compound. Research on similar compounds indicates potential benefits in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound has implications in developing novel pesticides. Its ability to interact with specific biological pathways in pests can lead to effective pest control solutions while minimizing environmental impact .

Plant Growth Regulators

This compound may also serve as a plant growth regulator. Studies have indicated that urea derivatives can enhance plant growth by modulating hormonal pathways and improving nutrient uptake, leading to increased crop yields .

Material Science Applications

Polymer Synthesis

In material science, the incorporation of this compound into polymer matrices has been explored. Its unique properties can enhance the thermal stability and mechanical strength of polymers, making it suitable for various industrial applications .

Nanocomposites

The compound's compatibility with nanomaterials allows for the development of nanocomposites with tailored properties for specific applications such as sensors and drug delivery systems. Research into its interactions with nanoparticles is ongoing to optimize these applications further .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2,3-Dimethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-methoxyethyl)urea

- 3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-ethoxyethyl)urea

- 3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxypropyl)urea

Uniqueness

The uniqueness of 3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

The compound 3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a urea derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H24N2O5

- Molecular Weight : 348.39 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of the compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The presence of methoxy groups in the aromatic rings enhances electron donation, which can scavenge free radicals.

- Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest.

- Antimicrobial Effects : The furan moiety is known for its antimicrobial properties, potentially contributing to the overall efficacy of the compound.

Biological Activity Overview

The following table summarizes the key biological activities reported for similar compounds and their potential relevance to this compound.

Case Studies

-

Anticancer Activity

A study conducted on a series of urea derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways. The IC50 values ranged from 10 to 30 µM for the most active derivatives, suggesting a promising therapeutic index for further exploration. -

Antioxidant Properties

In vitro assays utilizing DPPH and ABTS radical scavenging methods showed that compounds with methoxy substitutions had enhanced antioxidant activity compared to their non-substituted counterparts. This suggests that this compound could similarly exhibit potent antioxidant effects. -

Antimicrobial Testing

A recent investigation into the antimicrobial properties of related furan derivatives indicated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as low as 15 µg/mL, indicating strong potential for therapeutic applications.

Propriétés

IUPAC Name |

3-(2,3-dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-21-10-8-19(11-13-7-9-24-12-13)17(20)18-14-5-4-6-15(22-2)16(14)23-3/h4-7,9,12H,8,10-11H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRQTTVTBJXAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)NC2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.